
Spectroscopic Profile of Diethyl 2-
bromoglutarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diethyl 2-bromoglutarate

Cat. No.: B1580560 Get Quote

Introduction

Diethyl 2-bromoglutarate (CAS No. 7209-00-9) is a halogenated diester with the molecular

formula C₉H₁₅BrO₄ and a molecular weight of 267.12 g/mol . Its structure, diethyl 2-

bromopentanedioate, makes it a valuable intermediate in organic synthesis, particularly in the

preparation of more complex molecules in the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
2-bromoglutarate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The information presented is intended for researchers, scientists, and

professionals in drug development and related fields to facilitate the identification,

characterization, and utilization of this compound.

Spectroscopic Data
The spectroscopic data for Diethyl 2-bromoglutarate are summarized in the following tables.

These data are crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H and ¹³C NMR data for Diethyl 2-bromoglutarate are presented below.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.34-4.39 m 1H Br-CH-COO

4.16-4.22 m 2H Br-CH-COOCH₂

4.06-4.11 m 2H CH₂-COOCH₂

2.50-2.59 m 2H OOC-CH₂-CH₂-CHBr

2.25-2.43 m 2H OOC-CH₂-CH₂-CHBr

1.20-1.30 t 6H O-CH₂-CH₃

¹³C NMR Data (Predicted)

Note: Experimental ¹³C NMR data for Diethyl 2-bromoglutarate is not readily available in the

searched literature. The following data is predicted based on computational models and should

be used as a reference.

Chemical Shift (δ) ppm Assignment

~170 C=O (C1)

~168 C=O (C5)

~62 O-CH₂

~61 O-CH₂

~45 CH-Br

~32 CH₂ (C4)

~28 CH₂ (C3)

~14 CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The

key IR absorption bands for Diethyl 2-bromoglutarate are listed below.

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Strong C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1250, ~1180 Strong C-O stretch (ester)

~650 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The mass spectrum of Diethyl 2-bromoglutarate shows a characteristic isotopic

pattern for bromine-containing compounds.

m/z Relative Intensity Assignment

267/269 ~1:1
[M+H]⁺ (Molecular ion peak

with Br isotopes)

221/223 Variable [M - OCH₂CH₃]⁺

193/195 Variable [M - COOCH₂CH₃]⁺

187 Variable [M - Br]⁺

Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A solution of Diethyl 2-bromoglutarate is prepared by dissolving

approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 128-1024 scans (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: As Diethyl 2-bromoglutarate is a liquid at room temperature, the IR

spectrum is typically recorded as a thin film. A drop of the neat liquid is placed between two

sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Acquisition:

Mode: Transmittance.
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the clean salt plates is recorded prior to the sample

analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Diethyl 2-bromoglutarate is prepared in a suitable

solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this

type of compound.

Acquisition:

Ionization Mode: Positive ion mode ([M+H]⁺).

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-30 V (can be varied to induce fragmentation).

Source Temperature: 100-150 °C.

Desolvation Gas Flow: Typically nitrogen at 300-500 L/hr.

Analyzer: Quadrupole or Time-of-Flight (TOF).

Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of Diethyl
2-bromoglutarate and the relationship between the different spectroscopic techniques in

structure elucidation.
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Caption: Workflow for the spectroscopic analysis of Diethyl 2-bromoglutarate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580560?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

